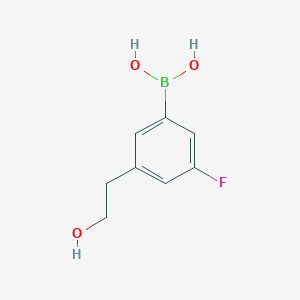

(3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

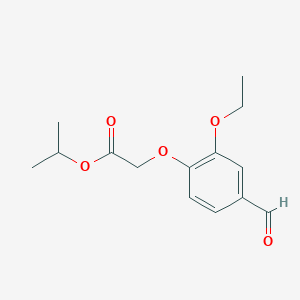

“(3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 183.97 . It contains a phenyl group with a fluoro substituent at the 3rd position and a 2-hydroxyethyl group at the 5th position .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10BFO3/c10-8-4-6 (1-2-11)3-7 (5-8)9 (12)13/h3-5,11-13H,1-2H2 . This indicates that the compound has a boron atom connected to a phenyl ring, a fluorine atom, and a 2-hydroxyethyl group. Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.97 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various types of organic halides and organoboron compounds. The (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be used to introduce a fluorinated phenyl group with a hydroxyethyl side chain into larger organic frameworks, which is particularly useful in the synthesis of complex pharmaceuticals and polymers.

Catalyst in Organic Synthesis

Phenylboronic acids serve as catalysts or intermediates in various organic synthesis reactions. For instance, they are used in Rhodium-catalyzed intramolecular amination and Pd-catalyzed direct arylation . These reactions are crucial for constructing nitrogen-containing heterocycles and arylated compounds, which are common structures in medicinal chemistry.

Drug Design and Delivery

Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They can act as boron-carriers suitable for neutron capture therapy , a type of cancer treatment . The hydroxyethyl group in (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid could potentially enhance the solubility and bioavailability of these boron carriers.

Protodeboronation Studies

The compound is valuable for studying protodeboronation mechanisms, which involve the removal of the boron moiety from boronic esters . Understanding these mechanisms is essential for developing new synthetic methods and for the deprotection of functional groups in complex organic molecules.

Homologation Reactions

Phenylboronic acids are used in homologation reactions , where the boron moiety remains in the product . This application is significant in extending carbon chains and introducing functional groups in a controlled manner, which is a fundamental step in the synthesis of various organic compounds.

Radical-Polar Crossover Reactions

They are also involved in radical-polar crossover reactions , which are a class of transformations that combine radical and polar mechanisms to create complex molecules . This dual reactivity can be harnessed to construct molecules with high stereochemical and regiochemical control.

Functional Group Transformations

The boron moiety in phenylboronic acids can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . This versatility makes it a valuable tool in multi-step organic syntheses.

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific targets of the compound.

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their susceptibility to hydrolysis .

Result of Action

The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can potentially lead to significant changes in molecular structures and cellular functions .

Action Environment

The action, efficacy, and stability of (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids is known to be influenced by the pH of the environment, with the rate of reaction considerably accelerated at physiological pH . Additionally, the susceptibility to hydrolysis of boronic acids can also be dependent on the substituents in the aromatic ring .

Propiedades

IUPAC Name |

[3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCNRQSCTUECKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CCO)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Fluoro-5-(2-hydroxyethyl)phenyl]boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980218.png)

![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)

![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)